3-Carbamoyl-1-ethylpyridin-1-ium bromide
Description
Structure
3D Structure of Parent
Properties
CAS No. |
63405-86-7 |
|---|---|
Molecular Formula |
C8H11BrN2O |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-ethylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C8H10N2O.BrH/c1-2-10-5-3-4-7(6-10)8(9)11;/h3-6H,2H2,1H3,(H-,9,11);1H |
InChI Key |
LBLDBMNZMPVFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 3 Carbamoyl 1 Ethylpyridin 1 Ium Bromide and Its Structural Analogs
Rational Design and Synthetic Strategies for Quaternary Pyridinium (B92312) Salts
The rational design of synthetic routes for quaternary pyridinium salts focuses on achieving high yields and purity while minimizing reaction times and environmental impact. The primary reaction is the N-alkylation of a pyridine (B92270) derivative, in this case, nicotinamide (B372718) (3-carbamoylpyridine), with an appropriate alkylating agent.
Traditional methods for the N-alkylation of nicotinamide and its derivatives typically involve the reaction with an alkyl halide in an organic solvent. chemrxiv.org These conventional approaches, often referred to as heating or reflux methods, have been widely used for decades.
A common procedure involves dissolving nicotinamide and a suitable electrophile, such as a substituted 2-bromoacetophenone, in a solvent like acetone (B3395972) or absolute ethanol (B145695). nih.govnih.gov The mixture is then heated for a period, which can range from one to several hours, and subsequently stirred at room temperature for an extended duration, often up to 24 hours, to ensure the reaction proceeds to completion. nih.gov Following the reaction, the crude product, which precipitates out of the solution, is collected by filtration, washed, and purified by recrystallization. nih.gov While effective, these methods are often characterized by significant drawbacks, including long reaction times and comparatively lower yields. nih.govnih.gov Common solvents used in these reactions include acetone, anhydrous dimethylformamide, acetonitrile, and anhydrous benzene. nih.govsrce.hr
To overcome the limitations of conventional methods, microwave-assisted synthesis has emerged as a powerful and efficient alternative for the quaternization of nicotinamide derivatives. nih.govnih.govsemanticscholar.org Microwave dielectric heating dramatically accelerates the reaction rate, leading to a significant reduction in reaction time and a substantial improvement in product yields. nih.govresearchgate.net
In a typical microwave-assisted procedure, the reactants (nicotinamide and an alkyl halide) are mixed in a suitable solvent and subjected to microwave irradiation for a short period. nih.govresearchgate.net Studies have shown that reactions which take approximately 25 hours to complete using conventional heating can be finished in as little as 10 to 20 minutes under microwave irradiation. nih.govnih.gov This rapid heating not only speeds up the process but also often leads to cleaner reactions with fewer byproducts. The yields obtained through microwave-assisted synthesis can be up to eight times higher than those achieved by conventional methods for the same reactions. nih.govnih.govresearchgate.net This enhanced efficiency makes microwave synthesis a highly attractive method for preparing quaternary pyridinium salts. unito.it
The choice of solvent and reaction conditions is critical in the quaternization of pyridinium salts, influencing both the yield and the environmental footprint of the synthesis. While traditional organic solvents like acetone and ethanol are commonly employed, research has focused on more environmentally friendly alternatives. nih.govsrce.hr
Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335) or choline chloride and oxalic acid, have been successfully used as green solvent alternatives. researchgate.netresearchgate.net These solvents can be particularly effective when combined with microwave heating, with some reactions achieving yields as high as 98%. researchgate.net The optimization of reaction parameters is crucial; for instance, in one study involving a deep eutectic solvent, 80°C was identified as the most suitable temperature for the conventional quaternization reaction. srce.hr However, the effectiveness of a solvent system can be highly dependent on the specific reactants and the synthetic method used. While acetone proved to be an excellent solvent for microwave-assisted reactions in one study, a choline chloride:urea mixture resulted in significantly lower yields for the same reaction, highlighting the need for careful evaluation and optimization of the reaction conditions. srce.hr
Synthesis of 3-Carbamoyl-1-ethylpyridin-1-ium Bromide
The direct synthesis of this compound involves the N-alkylation of nicotinamide with ethyl bromide. The principles governing this reaction are analogous to those for other N-alkylated nicotinamide derivatives.
Based on the extensive research into the synthesis of structural analogs, optimized reaction parameters for producing this compound can be proposed.
For a conventional approach , a likely method would involve refluxing a solution of nicotinamide and an excess of ethyl bromide in a solvent such as absolute ethanol for several hours. The product would then be isolated upon cooling and purified by recrystallization.
For a more efficient microwave-assisted synthesis , nicotinamide and ethyl bromide would be mixed in a microwave-safe vessel with a small amount of a suitable solvent, such as acetone or a deep eutectic solvent. nih.govresearchgate.net The mixture would then be irradiated at a moderate power (e.g., 440 W) for a short duration, likely in the range of 10-20 minutes. nih.gov The optimized conditions would be confirmed by monitoring the reaction's completion via thin-layer chromatography.
A comparison of synthetic methodologies for analogous N-alkylated nicotinamide derivatives consistently demonstrates the superiority of microwave-assisted techniques over conventional heating methods in terms of both reaction time and yield. nih.govnih.gov
For example, the synthesis of 3-carbamoyl-1-(2-(4-hydroxyphenyl)-2-oxoethyl)pyridinium bromide via conventional heating required 25 hours and resulted in an 11% yield. The same product was synthesized using microwave irradiation in just 10 minutes with a 93% yield. nih.gov This trend holds for a variety of nicotinamide derivatives.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Alkylated Nicotinamide Derivatives nih.gov
| Product | Electrophile | Method | Solvent | Time | Yield (%) |
| 3-carbamoyl-1-methylpyridin-1-ium iodide | Methyl iodide | Conventional | Ethanol | 17 h | 78% |
| 3-carbamoyl-1-methylpyridin-1-ium iodide | Methyl iodide | Microwave | Ethanol | 10 min | 95% |
| 3-carbamoyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | 2-Bromoacetophenone | Conventional | Acetone | 25 h | 11% |
| 3-carbamoyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | 2-Bromoacetophenone | Microwave | Acetone | 10 min | 93% |
| 3-carbamoyl-1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium bromide | 2-bromo-1-(4-bromophenyl)ethan-1-one | Conventional | Acetone | 25 h | 15% |
| 3-carbamoyl-1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium bromide | 2-bromo-1-(4-bromophenyl)ethan-1-one | Microwave | Acetone | 10 min | 98% |
It can be inferred that the synthesis of this compound would follow a similar pattern, with microwave-assisted synthesis providing significantly higher yields and shorter reaction times compared to conventional methods. The N-alkylation reaction is highly selective for the pyridine nitrogen due to its higher nucleophilicity compared to the amide nitrogen.
Structural Diversification via Derivatization and Analog Synthesis
The structural framework of this compound offers significant opportunities for chemical modification to tailor its physicochemical and biological properties. The primary sites for derivatization include the N-alkyl substituent and the pyridine ring itself. Furthermore, oligomerization or polymerization of the pyridinium monomer can lead to novel structures with enhanced functionalities.
Strategies for Modifying the N-Alkyl Substituent (e.g., introduction of methyl, benzyl (B1604629), or other functionalized groups)
The quaternization of the pyridine nitrogen with various alkylating agents is a fundamental and widely employed strategy for diversifying the N-substituent of 3-carbamoylpyridinium salts. This reaction, typically an SN2 process, involves the reaction of a pyridine derivative, such as nicotinamide, with an appropriate alkyl halide. The nature of the N-substituent can be systematically altered by choosing different electrophiles, leading to a broad library of analogs with varying steric and electronic properties.
A common modification is the introduction of a benzyl group. The synthesis of N-benzylpyridinium salts is generally achieved by reacting the parent pyridine compound with a substituted or unsubstituted benzyl bromide or chloride in a suitable solvent like dichloromethane (B109758) or toluene. beilstein-journals.orggoogle.com For instance, the reaction of nicotinamide (3-carbamoylpyridine) with benzyl bromide yields 1-benzyl-3-carbamoylpyridinium (B189644) bromide. This approach can be extended to a variety of substituted benzyl bromides, allowing for the introduction of functionalities such as fluoro groups at different positions on the phenyl ring. beilstein-journals.org The reaction conditions are typically mild, often proceeding at room temperature over several hours. beilstein-journals.org
Beyond simple benzyl groups, other functionalized substituents can be installed. The reaction of nicotinamide with phenacyl bromide in acetone and alcohol, for example, produces 3-carbamoyl-1-phenacylpyridinium bromide, introducing a keto functionality. prepchem.com Similarly, a nitro group can be incorporated by using 2-nitrobenzyl bromide to synthesize 3-carbamoyl-1-(2-nitrobenzyl)pyridin-1-ium bromide. seoultech.ac.kr These appended functional groups can serve as handles for further chemical modifications or can be used to modulate the molecule's properties. A recently developed pyridinium-ylide alkylation strategy provides a versatile method for accessing N,N-disubstituted carbamoyl (B1232498) pyridinium salts, further expanding the accessible structural diversity. researchgate.net
The table below summarizes various N-substituents that have been successfully introduced onto a pyridinium core, showcasing the versatility of the N-alkylation strategy.
| N-Substituent | Pyridine Precursor | Alkylating Agent | Resulting Compound (Cation) |
| Benzyl | N-(2-Oxo-2H-chromen-3-yl)isonicotinamide | Benzyl bromide | 1-Benzyl-4-(2-oxo-2H-chromen-3-ylcarbamoyl)pyridinium |
| 2-Fluorobenzyl | N-(6,7-Dimethoxy-2-oxo-2H-chromen-3-yl)isonicotinamide | 2-Fluorobenzyl bromide | 1-(2-Fluorobenzyl)-4-((6,7-dimethoxy-2-oxo-2H-chromen-3-yl)carbamoyl)pyridinium |
| 3-Fluorobenzyl | N-(6,7-Dimethoxy-2-oxo-2H-chromen-3-yl)isonicotinamide | 3-Fluorobenzyl bromide | 1-(3-Fluorobenzyl)-4-((6,7-dimethoxy-2-oxo-2H-chromen-3-yl)carbamoyl)pyridinium |
| 4-Fluorobenzyl | N-(6,7-Dimethoxy-2-oxo-2H-chromen-3-yl)isonicotinamide | 4-Fluorobenzyl bromide | 1-(4-Fluorobenzyl)-4-((6,7-dimethoxy-2-oxo-2H-chromen-3-yl)carbamoyl)pyridinium |
| Phenacyl | Nicotinamide | Phenacyl bromide | 3-Carbamoyl-1-phenacylpyridinium |
| 2-Nitrobenzyl | Nicotinamide | 2-Nitrobenzyl bromide | 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium |
Data sourced from multiple studies. beilstein-journals.orgprepchem.comseoultech.ac.kr
Functionalization of the Pyridine Ring System in Related Compounds
While modifying the N-substituent is a primary strategy, direct functionalization of the pyridine ring offers another avenue for structural diversification. The electron-deficient nature of the N-alkylpyridinium ring makes it susceptible to nucleophilic attack, although regioselectivity can be a challenge. However, modern synthetic methods have enabled more controlled functionalization.
One powerful approach involves leveraging the enhanced reactivity of N-activated pyridinium salts. These intermediates facilitate regioselective additions of nucleophiles and electrophiles under mild, acid-free conditions. researchgate.net This allows for nonclassical Minisci-type reactions, which are typically radical-based C-H functionalizations, to be performed with exquisite regiocontrol at the C2 and C4 positions. researchgate.net Such late-stage functionalization is highly valuable for introducing complexity and diversity into bioactive molecules. researchgate.net
Another strategy involves the generation of pyridinium ylides, which are versatile intermediates for cycloaddition reactions. researchgate.netnih.gov For example, an N-acylmethyl-picolinium bromide can be treated with a base to form a picolinium N-ylide in situ. This ylide can then undergo cycloaddition with various dipolarophiles, such as N-phenylmaleimide or electron-deficient alkenes, to construct more complex heterocyclic systems like indolizine (B1195054) derivatives. nih.gov While these examples often utilize picolinium or other pyridinium salts, the underlying principles of ylide formation and subsequent reaction can be conceptually applied to systems related to this compound to achieve novel ring-fused structures.
The key strategies for pyridine ring functionalization are summarized below:
| Strategy | Description | Key Intermediates | Typical Positions Functionalized |
| Nucleophilic/Electrophilic Addition | Reaction of N-activated pyridinium species with nucleophiles or electrophiles. researchgate.net | N-activated pyridinium salts | C2, C4 |
| Minisci-type Reactions | Radical-based C-H functionalization performed under mild, visible-light conditions. researchgate.net | N-activated pyridinium salts | C2, C4 |
| Cycloaddition Reactions | In situ generation of a pyridinium ylide followed by reaction with a dipolarophile to form new ring systems. nih.gov | Pyridinium ylides | Leads to fused heterocyclic systems (e.g., indolizines) |
Synthesis of Bis-pyridinium and Poly-pyridinium Derivatives for Enhanced Functionality
Connecting multiple pyridinium units into oligomeric or polymeric structures can lead to materials with novel properties and enhanced functionalities. The synthesis of such compounds requires monomers bearing both a pyridine ring and a suitable leaving group on an alkyl chain.
A successful method for preparing high molecular weight poly-alkylpyridinium salts involves the microwave-assisted polymerization of monomer units. nih.gov A typical monomer, such as 1-(12-bromododecyl)-3-methylpyridin-1-ium bromide, can be synthesized in several steps. The process starts with a bromoalcohol, which is protected, coupled with a pyridine derivative (e.g., 3-picoline), deprotected to reveal the alcohol, and finally converted to the terminal bromide by refluxing with hydrobromic acid. nih.gov
This monomer unit, which contains a pyridine head and an alkyl chain with a terminal bromide, can then be subjected to microwave irradiation. nih.gov This technique drastically reduces reaction times compared to conventional heating and promotes the polymerization process, yielding poly-alkylpyridinium salts. nih.gov This method allows for the synthesis of polymers with different alkyl chain lengths and varying degrees of polymerization, providing a route to structurally well-defined poly-APS analogs. nih.gov The synthesis of cyclic alkylpyridinium oligomers (dimers to pentamers) has also been reported by refluxing monomers containing a good leaving group, such as triflate, at the end of the alkyl chain. nih.gov These approaches open the door to creating bis-pyridinium and poly-pyridinium structures derived from or related to the this compound scaffold, potentially leading to materials with unique self-assembly or biological interaction profiles.
Theoretical and Computational Investigations of 3 Carbamoyl 1 Ethylpyridin 1 Ium Bromide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule from first principles. These methods solve the Schrödinger equation (or a simplified form of it) for a given arrangement of atoms.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a molecule from its electron density.
A typical DFT study of 3-Carbamoyl-1-ethylpyridin-1-ium bromide would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy conformation, representing the most stable molecular structure. Key outputs from this calculation would include bond lengths, bond angles, and dihedral angles. For instance, DFT could precisely determine the planarity of the pyridinium (B92312) ring, the orientation of the ethyl and carbamoyl (B1232498) groups relative to the ring, and the average distance of the bromide counter-ion from the cation.
The electronic structure analysis would yield crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Illustrative Data from a DFT Geometry Optimization Note: The following table is an example of the type of data a DFT calculation would produce and does not represent actual calculated values for this specific molecule.
| Structural Parameter | Atom(s) Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C2-N1 | 1.35 Å |
| Bond Length | N1-C(ethyl) | 1.48 Å |
| Bond Angle | C6-N1-C2 | 121.5° |
| Dihedral Angle | C2-C3-C(carbamoyl)-N(carbamoyl) | 15.0° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall into this category.
While computationally more demanding than DFT, these methods, particularly Coupled Cluster (e.g., CCSD(T)), are considered the "gold standard" for accuracy in calculating electronic energies. For this compound, these high-accuracy methods would be used to refine the energies obtained from DFT. They are especially valuable for calculating precise ionization potentials, electron affinities, and reaction barrier heights, providing a benchmark against which other methods can be compared.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations describe a static molecular picture, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound, an MD simulation would typically be performed in a solvent, such as water, to mimic its behavior in solution. The simulation would reveal how the cation and bromide anion interact with each other and with the surrounding solvent molecules. Key findings from an MD study would include:
Solvation Structure: Determining the arrangement of water molecules around the carbamoyl group, the positively charged pyridinium ring, and the bromide ion. This reveals information about hydrogen bonding and hydration shells.
Ion Pairing: Quantifying the extent to which the 3-carbamoyl-1-ethylpyridinium cation and the bromide anion remain associated as an ion pair or dissociate in solution.
Transport Properties: Calculating properties like the diffusion coefficient, which measures how quickly the ions move through the solvent.
MD simulations are crucial for understanding the macroscopic properties of a substance based on its microscopic interactions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic properties, which is invaluable for interpreting experimental data.
Vibrational Frequencies: Following a DFT geometry optimization, a frequency calculation can be performed. This yields the molecule's vibrational modes, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. Each calculated frequency can be animated to visualize the specific atomic motions (e.g., C-H stretch, ring deformation), aiding in the assignment of experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. The calculation predicts the chemical shift for each nucleus (e.g., ¹H, ¹³C), which can be directly compared to experimental NMR spectra to confirm the molecular structure.
Illustrative Table of Predicted Spectroscopic Data Note: This table shows example data that would be generated from spectroscopic calculations and does not represent actual predicted values for this molecule.
| Spectroscopic Parameter | Atom/Group | Predicted Value (Illustrative) | Experimental Correlation |
|---|---|---|---|
| ¹H NMR Chemical Shift | H2 (Ring Proton) | 9.1 ppm | ¹H NMR Spectrum |
| ¹³C NMR Chemical Shift | C(ethyl)-CH3 | 16.5 ppm | ¹³C NMR Spectrum |
| Vibrational Frequency | C=O Stretch (Carbamoyl) | 1695 cm⁻¹ | IR Spectrum |
| Vibrational Frequency | N-H Stretch (Carbamoyl) | 3450 cm⁻¹ | IR Spectrum |
Analysis of Charge Distribution and Electrostatic Potentials
The distribution of electrons within a molecule dictates its interactions with other molecules. DFT calculations can be used to model this distribution in several ways:
Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. This helps to quantify the positive charge localization on the pyridinium ring and the electronegativity of the oxygen, nitrogen, and bromine atoms.
Electrostatic Potential (ESP) Map: An ESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the ESP map would visually confirm the positive charge associated with the pyridinium ring and the negative potential around the carbamoyl oxygen and the bromide ion. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
Computational Exploration of Reaction Pathways and Energetics
Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them.
Exploration of Chemical Reactivity and Mechanistic Pathways of 3 Carbamoyl 1 Ethylpyridin 1 Ium Bromide
Reaction Kinetics and Thermodynamic Considerations in Formation and Transformation
The formation of 3-Carbamoyl-1-ethylpyridin-1-ium bromide from nicotinamide (B372718) (pyridine-3-carboxamide) and an ethylating agent like ethyl bromide is a nucleophilic substitution reaction. While specific experimental kinetic and thermodynamic data for this exact reaction are not extensively documented in the literature, its characteristics can be inferred from the general principles of such transformations.
The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.comwikipedia.org The rate of this reaction is dependent on the concentration of both the nicotinamide and the ethyl bromide, making it a second-order reaction. chemicalnote.commasterorganicchemistry.comyoutube.com The kinetics are influenced by factors such as the solvent, temperature, and the nature of the leaving group. Polar aprotic solvents are known to accelerate SN2 reactions. chemistrysteps.com
Thermodynamically, the formation of the N-C bond is an exothermic process, driven by the formation of a stable salt from neutral reactants. The quaternization of nicotinamide with various electrophiles, including methyl iodide and substituted 2-bromoacetophenones, has been shown to proceed efficiently, with microwave-assisted synthesis significantly improving yields and reducing reaction times compared to conventional heating. mdpi.comnih.gov This suggests a favorable Gibbs free energy change for the quaternization process.
Table 1: Expected Kinetic and Thermodynamic Parameters for the Formation of this compound
| Parameter | Expected Characteristic | Rationale |
| Reaction Order | Second Order Overall (First order in nicotinamide, First order in ethyl bromide) | Consistent with the SN2 mechanism where both reactants are involved in the rate-determining step. chemicalnote.commasterorganicchemistry.com |
| Rate Law | Rate = k[Nicotinamide][Ethyl Bromide] | Directly follows from the second-order kinetics of the SN2 reaction. masterorganicchemistry.comyoutube.com |
| Enthalpy of Reaction (ΔH) | Exothermic (Negative) | Formation of a stable ionic salt from neutral molecules typically releases energy. |
| Entropy of Reaction (ΔS) | Negative | Two reactant molecules combine to form one product molecule, leading to a decrease in disorder. |
| Gibbs Free Energy (ΔG) | Negative | The reaction proceeds spontaneously under standard conditions, indicating a favorable process. |
| Solvent Effects | Faster in polar aprotic solvents (e.g., acetone (B3395972), acetonitrile) | These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. chemistrysteps.com |
Mechanisms of Quaternization and N-Substitution Reactions
The synthesis of this compound is a classic example of the Menshutkin reaction, specifically the N-alkylation of a pyridine (B92270) derivative. The mechanism is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com
The key steps of the mechanism are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the nicotinamide ring acts as a nucleophile. It attacks the electrophilic carbon atom of the ethyl bromide. This attack occurs from the side opposite to the bromine atom, a trajectory known as "backside attack". chemicalnote.commasterorganicchemistry.com
Transition State: The reaction proceeds through a single, high-energy transition state. In this state, the nitrogen-carbon bond is partially formed while the carbon-bromine bond is partially broken. The central carbon atom is pentacoordinate with a trigonal bipyramidal geometry. chemicalnote.commasterorganicchemistry.com
Product Formation: As the N-C bond formation completes, the C-Br bond breaks entirely, with the bromine atom leaving as a stable bromide anion (Br⁻). chemicalnote.com This concerted, single-step process results in the formation of the 3-Carbamoyl-1-ethylpyridin-1-ium cation and the bromide anion. chemistrysteps.com
The reactivity of alkyl halides in SN2 reactions follows the order: methyl > primary > secondary >> tertiary. masterorganicchemistry.com Ethyl bromide is a primary alkyl halide, which is highly favorable for the SN2 mechanism due to minimal steric hindrance around the electrophilic carbon, allowing for easy access by the nucleophile. chemicalnote.comyoutube.com
Redox Chemistry and Electron Transfer Processes Involving the Pyridinium (B92312) Moiety
The pyridinium moiety in this compound is electron-deficient due to the positive charge on the nitrogen atom, making it a good electron acceptor. This property is central to its redox chemistry. The one-electron reduction potential (E₇¹) of the related compound NAD⁺ has been determined to be -0.94 V, indicating its capacity to accept an electron. nih.gov
Studies on similar pyridinium compounds, such as 1-ethyl-4-(carbomethoxy)pyridinium iodide, have provided detailed insights into the dynamics of electron transfer. nih.gov Photoinduced charge transfer from a donor (like an iodide ion) to the pyridinium ring occurs on a very fast timescale. Following this electron transfer, both electronic and nuclear relaxation processes take place, often in the sub-picosecond range. nih.gov Computational studies on nicotinamide cofactor biomimetics further reveal that the redox potentials can be tuned by modifications to the structure, such as the length of the N-alkyl chain and the presence of other aromatic rings, which can stabilize the charged species through π–π stacking. researchgate.net
The reduction of the pyridinium cation typically forms a neutral radical species. This ability to participate in single-electron transfer (SET) processes makes pyridinium salts versatile intermediates in various chemical reactions. researchgate.net
Table 2: Redox Potentials of Related Pyridinium Compounds
| Compound | Process | Redox Potential (E₇¹) | Source |
| NAD⁺ | NAD⁺ + e⁻ → NAD• | -0.94 V | nih.gov |
| 1-Methylisonicotinamide | Cation + e⁻ → Radical | -0.77 V | nih.gov |
Note: These values serve as a reference to estimate the redox behavior of the pyridinium moiety in this compound.
Reactivity of the Carbamoyl (B1232498) Group and Potential for Further Functionalization
The carbamoyl group (-CONH₂) at the 3-position is an electron-withdrawing group, which enhances the electrophilicity of the pyridinium ring. This activation is crucial for the reactivity of the molecule, particularly in nucleophilic addition reactions. While the carbamoyl group itself is relatively stable, its electronic influence facilitates the functionalization of the pyridinium ring. mdpi.com
One significant pathway for functionalization involves the nucleophilic dearomatization of the pyridinium salt. The presence of the electron-withdrawing carbamoyl group makes the cation more susceptible to attack by nucleophiles at the C-4 or C-6 positions, leading to the formation of dihydropyridine (B1217469) derivatives. mdpi.com
Studies on the Role of the Bromide Counterion in Reactivity and Interactions
The bromide counterion is not a passive spectator; it plays a significant role in the physical properties and chemical interactions of this compound. Its influence stems from its size, charge density, and ability to form non-covalent interactions.
In the solid state, bromide anions are linked to the pyridinium cation through C—H⋯Br hydrogen bonds. nih.gov These interactions can influence the crystal packing and can be detected by shifts in the signals of the pyridinium protons in ¹H NMR spectra. nih.gov
In solution and in biological contexts, the nature of the counterion significantly affects the behavior of pyridinium salts. A comparative study on the interaction of pyridinium salts with model membranes showed that the efficiency of membrane destabilization was highest for the bromide salt compared to those with chloride, iodide, perchlorate, tetrafluoroborate, and nitrate (B79036) counterions. nih.govresearchgate.net This effect is attributed to a combination of factors including the mobility and hydrated radii of the anions and their influence on the structure of water (kosmotropic vs. chaotropic effects). nih.govresearchgate.net The bromide ion's properties place it at a point of high efficiency in these interactions.
The choice of counterion can also dictate the stability of different phases of matter. For example, in a series of ionic liquid crystals based on pyridinium salts, only the bromide salt exhibited the desired mesomorphic behavior, while replacing bromide with nitrate, tetrafluoroborate, or hexafluorophosphate (B91526) suppressed this property. mdpi.com This underscores the specific and critical role of the bromide ion in directing intermolecular forces and self-assembly.
Table 3: Comparative Influence of Anions on Pyridinium Salt (PS) Interaction with Model Membranes
| Counterion (Anion) | Efficiency in Destabilizing Model Membranes | Source |
| Br⁻ | Highest | nih.govresearchgate.net |
| Cl⁻ | Intermediate (similar to ClO₄⁻) | nih.govresearchgate.net |
| I⁻ | Intermediate | researchgate.net |
| ClO₄⁻ | Intermediate (similar to Cl⁻) | nih.govresearchgate.net |
| BF₄⁻ | Variable; significant hemolytic potential but required high concentration for membrane breaking | nih.govresearchgate.net |
| NO₃⁻ | Lowest | nih.govresearchgate.net |
Advanced Applications and Research Frontiers of 3 Carbamoyl 1 Ethylpyridin 1 Ium Bromide and Its Analogs
Nicotinamide (B372718) Cofactor Biomimetics (NCBs) in Biocatalysis
Synthetic nicotinamide cofactors are designed to replace the natural cofactors required by a vast array of oxidoreductase enzymes. nih.gov The core concept is to simplify the complex structure of NAD(P)⁺/NAD(P)H while preserving the essential nicotinamide ring, leading to molecules that are easier and cheaper to synthesize and potentially more stable under industrial process conditions. nih.govwikipedia.org
The design of 3-Carbamoyl-1-ethylpyridin-1-ium bromide is rooted in the fundamental structure of the natural cofactor NAD⁺. The key feature of NAD⁺ is the nicotinamide ring, which acts as the active site for hydride transfer. nih.gov Synthetic analogs like this compound are designed by retaining this essential nicotinamide core and replacing the complex adenosine (B11128) dinucleotide portion with simpler substituents, such as an ethyl group. nih.gov
The synthesis of N-alkyl-3-carbamoylpyridinium salts is typically straightforward. A common method involves the direct alkylation of nicotinamide (vitamin B3). For instance, the synthesis of a related compound, 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium bromide, is achieved by reacting nicotinamide with 2-nitrobenzyl bromide in a suitable solvent like acetonitrile. This general approach can be adapted to produce a wide variety of N-alkylated nicotinamide derivatives, including this compound, by selecting the appropriate alkyl halide. nih.gov The simplicity of this synthesis is a key advantage, contributing to the lower cost of these biomimetics compared to the natural cofactors. mdpi.com
The rationale behind varying the substituent at the N-1 position of the pyridinium (B92312) ring is to modulate the electrochemical properties of the cofactor analog. nih.gov The electron-donating or withdrawing nature of the substituent can alter the redox potential of the molecule, which in turn can influence its reactivity in enzymatic systems. This "fine-tuning" capability allows for the design of custom cofactors for specific biocatalytic applications. nih.govresearchgate.net
The utility of this compound and its analogs as synthetic cofactors is ultimately determined by their acceptance and utilization by oxidoreductase enzymes. Research has shown that the compatibility of these biomimetics is highly enzyme-dependent. nih.govmdpi.com
While many dehydrogenases, such as alcohol dehydrogenases (ADHs), have shown little to no activity with simple synthetic cofactors, other classes of enzymes, particularly ene-reductases (ERs), have demonstrated significant activity. nih.govmdpi.comacs.org In some cases, synthetic biomimetics have been shown to outperform the natural cofactors in terms of reaction rates. acs.org For example, studies with various ene-reductases have revealed that certain synthetic nicotinamide biomimetics can lead to higher flavin reduction rates compared to NADH or NADPH. acs.org
The substrate specificity of an enzyme can also be influenced by the use of a synthetic cofactor. However, the primary determinant of substrate scope generally remains the enzyme's active site architecture. The main challenge lies in the initial recognition and binding of the synthetic cofactor by the enzyme, which is often evolved to specifically recognize the larger and more complex structure of NAD(P)⁺. nih.gov
The table below presents a summary of kinetic data for various ene-reductases with different nicotinamide cofactor biomimetics, illustrating the variability in enzyme acceptance and performance.
| Enzyme | Cofactor Biomimetic | kred (s-1) | KD (mM) | kred/KD (mM-1s-1) |
|---|---|---|---|---|
| XenA | Biomimetic 1 | 150 | 0.08 | 1875 |
| Biomimetic 2 | 120 | 0.0025 | 48500 | |
| Biomimetic 4 | >500 | - | - | |
| NADPH (Natural) | 67 | - | - | |
| TOYE | Biomimetic 2 | 250 | - | - |
| Biomimetic 4 | 770 | - | - | |
| NADH (Natural) | - | - | - |
Data adapted from studies on various nicotinamide biomimetics with ene-reductases. Biomimetic structures vary but share the core nicotinamide moiety. acs.org
A critical aspect of implementing cofactor-dependent biocatalysis on an industrial scale is the regeneration of the active form of the cofactor. plos.orgresearchgate.net Since cofactors are used in stoichiometric amounts in enzymatic reactions, in-situ regeneration is essential to make processes economically feasible. plos.org While numerous methods exist for the regeneration of natural NAD(P)H, these are not always applicable to synthetic analogs. acs.org
Strategies for the regeneration of reduced nicotinamide cofactor biomimetics can be broadly categorized into enzymatic and non-enzymatic methods.
Enzymatic Regeneration: This approach utilizes a second enzyme-substrate system to regenerate the cofactor. For example, formate (B1220265) dehydrogenase is commonly used to regenerate NADH from NAD⁺ using formate as a sacrificial substrate. However, the high specificity of many dehydrogenases for their natural cofactors often prevents their use for regenerating synthetic analogs. nih.gov Recent research has identified some enzymes, like the water-forming NADH oxidase from Lactobacillus pentosus (LpNox), that can recycle oxidized synthetic analogs, albeit with lower efficiency compared to their natural substrate. nih.gov
Non-Enzymatic Regeneration: These methods employ chemical, electrochemical, or photochemical means to regenerate the cofactor. researchgate.net Photocatalysis, using materials like potassium-ion-doped carbon nitride, has shown promise for the efficient regeneration of both natural NAD(P)H and its synthetic analogs. acs.org Artificial metalloenzymes, created by incorporating a biotinylated iridium cofactor into streptavidin, have also been successfully used to regenerate mNADH mimics with formate, and this system can be coupled with ene-reductase-catalyzed reactions. acs.org
Given that many wild-type enzymes exhibit low or no activity with synthetic cofactors, protein engineering has emerged as a key strategy to overcome this limitation. nih.govwikipedia.org The goal is to modify the enzyme's active site to better accommodate the smaller, structurally different synthetic cofactors and to facilitate efficient hydride transfer. nih.gov
Directed evolution and rational design are the two primary approaches to enzyme engineering. nih.gov Rational design involves making specific changes to the amino acid sequence of the enzyme based on its three-dimensional structure and knowledge of the enzyme's mechanism. This can involve altering residues in the cofactor binding pocket to improve affinity for the synthetic analog. biorxiv.org For instance, engineering efforts on glyceraldehyde-3-phosphate dehydrogenase (GapA) have successfully switched its cofactor specificity from the natural NAD⁺ to the non-canonical cofactor nicotinamide mononucleotide (NMN⁺). biorxiv.org
The performance of synthetic cofactors like this compound is benchmarked against the natural cofactors NAD⁺/NADH. These comparisons typically focus on several key parameters:
Enzymatic Activity: As discussed previously, the activity of synthetic cofactors is highly enzyme-dependent. While some enzymes show a clear preference for the natural cofactor, others, particularly ene-reductases, can exhibit higher activity with certain synthetic biomimetics. mdpi.comacs.org
Stability: Synthetic cofactors are often designed to be more stable than their natural counterparts, which can be prone to degradation under process conditions. wikipedia.org
Redox Potential: The redox potential of a cofactor influences the thermodynamic driving force of the reaction. The ability to tune the redox potential of synthetic cofactors by modifying their chemical structure is a significant advantage over the fixed potentials of NAD⁺/NADH and NADP⁺/NADPH. wikipedia.orgresearchgate.net
Cost: The significantly lower cost of simple synthetic cofactors compared to the natural ones is a major driver for their development and application. mdpi.com
The following table provides a conceptual comparison of the properties of a typical synthetic cofactor analog versus the natural NAD⁺/NADH.
| Property | Synthetic Cofactor (e.g., this compound) | Natural Cofactor (NAD⁺/NADH) |
|---|---|---|
| Structure | Simple (Nicotinamide core with a small substituent) | Complex (Nicotinamide, ribose, pyrophosphate, adenosine) |
| Cost | Low | High |
| Stability | Generally higher | Lower, prone to degradation |
| Enzyme Compatibility | Variable, often requires enzyme engineering | High for native enzymes |
| Redox Potential | Tunable through chemical modification | Fixed |
Supramolecular Assembly and Host-Guest Chemistry
The pyridinium moiety in this compound and its analogs makes these molecules interesting candidates for supramolecular chemistry, particularly in the realm of host-guest interactions. The positively charged pyridinium ring can engage in non-covalent interactions, such as ion-dipole, cation-π, and hydrogen bonding, with various host molecules. oiccpress.comresearchgate.net
Research in this area has explored the complexation of N-alkylpyridinium salts with a range of macrocyclic hosts, including cyclodextrins, cucurbiturils, and calixarenes. nih.gov The formation of these host-guest complexes can alter the physicochemical properties of the pyridinium guest, such as its solubility, stability, and reactivity. For example, the encapsulation of a pyridinium salt within the hydrophobic cavity of a cyclodextrin (B1172386) can shield it from the bulk solvent and influence its electrochemical behavior. nih.gov
While specific studies on the host-guest chemistry of this compound are not extensively documented, the principles derived from studies of similar N-alkylpyridinium salts are applicable. researchgate.net The formation of supramolecular assemblies could have implications for the use of these synthetic cofactors in biocatalysis. For instance, a host molecule could act as a carrier for the cofactor, potentially facilitating its delivery to the enzyme's active site or influencing the selectivity of the enzymatic reaction. The study of supramolecular structures of nicotinamide derivatives has also revealed how hydrogen bonding can dictate their packing in the solid state. nih.gov
The field of supramolecular catalysis, where the host-guest complex itself is the catalytic species or influences a catalytic reaction, represents an exciting frontier for the application of these versatile pyridinium salts.
Non-Covalent Interactions Governing Self-Assembly of Pyridinium Salts
The self-assembly of pyridinium salts into ordered supramolecular structures is dictated by a variety of non-covalent interactions. These interactions, while individually weak, collectively provide the driving force for the spontaneous organization of molecules. In the case of this compound and its analogs, the key non-covalent forces at play include hydrogen bonding, ion pairing, and π-π stacking interactions. The presence of the carbamoyl (B1232498) group, with its capacity for hydrogen bond donation and acceptance, and the pyridinium ring, a π-deficient system, are crucial in directing these interactions.
Molecular Recognition Phenomena with Specific Host Molecules
Molecular recognition involves the specific binding of a "guest" molecule to a "host" molecule through non-covalent interactions. The structural features of this compound make it an interesting candidate for molecular recognition studies. The pyridinium cation, with its positive charge and aromatic character, can interact with various host molecules, such as crown ethers, cyclodextrins, or other electron-rich aromatic systems.
Formation of Supramolecular Architectures Incorporating this compound
The ability of this compound to participate in a network of non-covalent interactions allows for its incorporation into larger, well-defined supramolecular architectures. These architectures can range from simple one-dimensional chains to more complex two- or three-dimensional networks. The formation of these structures is a direct consequence of the directional nature of the intermolecular forces involved.
As observed in the crystal structure of the analogous 3-carbamoyl-1-(2-nitrobenzyl)pyridin-ium bromide, hydrogen bonds between the carbamoyl group and the bromide anion, as well as with other functional groups, can link the molecular components into infinite chains. nih.govnih.gov These chains can then further organize into sheets or three-dimensional frameworks through weaker interactions. The specific architecture adopted will be influenced by factors such as the nature of the substituent on the pyridinium nitrogen (in this case, an ethyl group), the choice of the counter-ion, and the crystallization conditions. For example, the presence of a bulkier substituent might sterically hinder certain packing arrangements, leading to different supramolecular motifs. The principles of crystal engineering can be applied to rationally design new supramolecular architectures by modifying the functional groups on the pyridinium cation or by introducing other molecules that can co-crystallize and participate in the non-covalent bonding network.
Investigation of Intermolecular Forces (e.g., hydrogen bonding, π-π stacking)
The detailed investigation of intermolecular forces within the crystal lattice of this compound and its analogs is crucial for understanding their solid-state properties and for the rational design of new materials. X-ray crystallography is a primary tool for elucidating these interactions with atomic-level precision.
While significant π-π stacking is not the dominant feature in the reported structure of the nitrobenzyl analog due to the large dihedral angle between the aromatic rings, it is an important interaction to consider in other derivatives of this compound. nih.govnih.gov The pyridinium ring, being electron-deficient, can engage in favorable π-π stacking interactions with electron-rich aromatic systems. The geometry of such interactions (e.g., face-to-face or offset) would depend on the electronic and steric properties of the interacting rings. Computational methods, such as Density Functional Theory (DFT), can be employed to quantify the energetic contributions of these different intermolecular forces and to provide a deeper understanding of the factors that govern the supramolecular organization of these pyridinium salts.
| Intermolecular Force | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Structure |
| Hydrogen Bond | N-H (carbamoyl) | Br⁻ (anion) | ~3.45 | Primary chain formation |
| Hydrogen Bond | N-H (carbamoyl) | O (nitro group of analog) | ~3.14 | Linking cations in chains |
| Hydrogen Bond | C-H (pyridinium/benzyl) | O (nitro group of analog) | ~3.15 - 3.27 | Stabilization of the primary structure |
| Hydrogen Bond | C-H (pyridinium/benzyl) | Br⁻ (anion) | ~3.60 - 3.74 | Further cross-linking of chains |
| π-π Stacking | Pyridinium ring | Aromatic ring | Variable | Potential for linking chains in 2D/3D |
| Ionic Interaction | Pyridinium cation | Bromide anion | Variable | Overall charge balance and lattice energy |
Catalytic Roles in Organic Transformations
Application as Organocatalysts or Co-catalysts
Pyridinium salts, including derivatives like this compound, have emerged as versatile organocatalysts and co-catalysts in a variety of organic transformations. Their catalytic activity often stems from the ability of the pyridinium ring to act as a Lewis acid, to activate substrates through hydrogen bonding, or to serve as a phase-transfer catalyst. The presence of the carbamoyl group can also influence the catalytic performance by participating in substrate binding or by modulating the electronic properties of the pyridinium ring.
While specific catalytic applications of this compound are not extensively documented, the broader class of pyridinium salts has been shown to be effective in reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide. In these reactions, the pyridinium salt can act as a dual activator, with the cationic pyridinium ring activating the epoxide and the anionic counter-ion acting as a nucleophile to initiate ring-opening. The efficiency of such catalytic systems can be tuned by modifying the substituents on the pyridinium ring and by varying the nature of the anion. The potential for this compound to act as a catalyst in similar transformations is high, given its structural features.
Catalysis in Carbon Dioxide (CO2) Utilization Reactions (referencing related pyridinium ionic liquids)
The chemical fixation of carbon dioxide is a critical area of research for sustainable chemistry, and pyridinium-based ionic liquids have shown significant promise as catalysts for these reactions. Pyridinium salts can facilitate the conversion of CO2 into valuable chemicals, such as cyclic carbonates, by acting as effective catalysts for the cycloaddition of CO2 to epoxides.
The mechanism of this catalysis often involves the pyridinium cation acting as a Lewis acid to activate the epoxide, making it more susceptible to nucleophilic attack. The bromide anion can then act as the nucleophile, opening the epoxide ring. The resulting intermediate subsequently reacts with CO2 to form a cyclic carbonate. The role of the pyridinium catalyst can also be to enhance the solubility and activation of CO2. In some systems, the pyridinium salt may act in synergy with a co-catalyst to improve reaction rates and selectivities. For instance, the combination of a pyridinium salt with a metal complex or another organocatalyst can lead to a more efficient catalytic system. The structural and electronic properties of the pyridinium cation, including the presence of substituents like the carbamoyl and ethyl groups in this compound, can be tailored to optimize the catalytic activity for specific CO2 utilization reactions.
| Reaction Type | Role of Pyridinium Catalyst | Key Intermediates | Potential Products |
| Cycloaddition of CO2 to Epoxides | Lewis acid activation of epoxide, potential CO2 activation | Ring-opened epoxide intermediate | Cyclic carbonates |
| Electrochemical Reduction of CO2 | Proton-coupled electron transfer (PCET) mediator | Pyridinium radical | Formic acid, formaldehyde, methanol |
| Carboxylation of Active Methylene (B1212753) Compounds | Base catalysis (if deprotonated) or phase-transfer catalysis | Carbanion intermediate | Carboxylic acids |
Phase Transfer Catalysis Mediated by Pyridinium Structures
Phase transfer catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgtheaic.org The catalyst, known as a phase-transfer agent, transports a reactant from one phase to another where the reaction can proceed. wikipedia.org Pyridinium salts, as a class of quaternary ammonium (B1175870) salts, are effective phase-transfer catalysts. sci-hub.seresearchgate.net
The catalytic action of a pyridinium salt, such as this compound, hinges on its amphiphilic nature. The positively charged pyridinium head is hydrophilic, while the organic substituents (like the ethyl group) provide lipophilicity. This structure allows the pyridinium cation to form an ion pair with an anion (e.g., hydroxide, cyanide) in the aqueous phase. The lipophilic character of the substituents then enables this ion pair to be extracted into the organic phase, where the anion is poorly solvated and thus highly reactive towards the organic substrate. theaic.org
Commercially significant phase-transfer catalysts include compounds like benzyltriethylammonium chloride and various tetrabutylammonium (B224687) salts. wikipedia.orgmdpi.com The efficacy of a pyridinium-based catalyst is influenced by the lipophilicity of the cation, which dictates its ability to partition into the organic phase. theaic.org Therefore, analogs of this compound with longer alkyl chains would be expected to show enhanced catalytic activity in many systems. The use of PTC offers several advantages, aligning with the principles of green chemistry by often allowing the use of water instead of organic solvents, minimizing waste, and enabling reactions under milder conditions. wikipedia.orgtheaic.org
| Catalyst Type | Example Compound | Key Features | Typical Applications |
| Quaternary Ammonium | Benzyltriethylammonium chloride | High stability, commercially available. | Alkylation, oxidation, substitution reactions. wikipedia.org |
| Quaternary Phosphonium | Hexadecyltributylphosphonium bromide | Higher thermal stability than ammonium salts. | Reactions requiring elevated temperatures. wikipedia.org |
| Pyridinium Salts | This compound | Tunable lipophilicity via N-substituents, aromatic core. | Nucleophilic substitutions, polymer synthesis. sci-hub.seresearchgate.net |
| Crown Ethers | 18-Crown-6 | Encapsulates alkali metal cations to create lipophilic cations. | Laboratory-scale synthesis, high cost. wikipedia.org |
Role in Transition Metal-Catalyzed Reactions as Ligands or Additives
Pyridine (B92270) and its derivatives are exceptionally versatile ligands in transition metal catalysis due to the presence of a lone pair of electrons on the nitrogen atom, which can coordinate to a wide variety of metal centers. nih.govjscimedcentral.com The coordination properties of the pyridine ring can be finely tuned by altering the electronic and steric nature of its substituents. nih.gov While the positive charge of a pyridinium salt like this compound prevents direct coordination to a metal center, these salts can serve as ligand precursors or additives that influence the catalytic cycle in several ways.
Pyridinium salts can be involved in redox processes, particularly in photoredox and first-row transition metal catalysis, where single-electron transfer (SET) can generate radical intermediates. sci-hub.se Furthermore, in certain reactions, the pyridinium salt may be reduced in situ to a dihydropyridine (B1217469) or another neutral species that can then act as a ligand.
The pyridine core is a fundamental component in many well-established catalyst systems. For instance, palladium(II) complexes with pyridine-based ligands are efficient catalysts for reactions such as the carbonylation of nitro compounds. nih.gov The strong coordination of pyridine to metals like rhodium and iridium is also a key feature in catalysts for C-H functionalization and hydrogenation. jscimedcentral.comnih.gov The carbamoyl group (-CONH2) in the 3-position of the target compound is an electron-withdrawing group, which influences the electronic properties of the ring. Carbamoyl chlorides, structural analogs, are known to participate in a diverse range of transition metal-catalyzed cross-coupling, annulation, and C-H functionalization reactions, highlighting the reactivity of the carbamoyl moiety in such catalytic systems. rsc.orgresearchgate.net
| Metal Center | Ligand Type | Catalytic Application | Reference |
| Palladium (Pd) | Substituted Pyridines | C-C cross-coupling (e.g., Suzuki), Carbonylation | nih.govmdpi.com |
| Rhodium (Rh) | Pyridine, Bipyridine | C-H Alkylation, Transfer Hydrogenation | nih.govresearchgate.net |
| Iridium (Ir) | Pyridine | C-H Borylation, Hydrogenation Catalysis | jscimedcentral.comnih.gov |
| Zirconium (Zr) | Amine-bridged bis(phenolato) | Ortho-selective C–H alkylation of pyridines | nih.gov |
| Copper (Cu) | Bipyridine | Cyclization Reactions | beilstein-journals.org |
Advanced Materials Science and Electrochemical Applications
Incorporation into Functional Polymers and Soft Materials
The incorporation of pyridinium salt moieties into polymer structures is a versatile strategy for creating advanced functional materials. nih.gov These materials, often classified as ionene polymers or poly(ionic liquid)s, feature positively charged pyridinium units in their main chain or as pendant groups. nih.gov The presence of these ionic groups imparts unique properties, including conductivity, thermal stability, and specific interactions with other molecules or solvents. chemrxiv.org
Poly(pyridinium salt)s can be synthesized through methods such as the ring-transmutation polymerization of bispyrylium salts with diamines or via click polymerization techniques. nih.govnih.gov These approaches allow for the creation of polymers with well-defined structures and satisfactory molecular weights. nih.gov Depending on the chemical structure of the polymer backbone and the counterions, these materials can exhibit a range of functional properties:
Lyotropic Liquid-Crystallinity: Rigid polymer backbones can lead to the formation of liquid-crystalline phases in polar solvents, which is crucial for processing and creating ordered materials. nih.gov
Light-Emitting Properties: When conjugated moieties like fluorene (B118485) are incorporated into the polymer backbone, the resulting poly(pyridinium salt)s can exhibit photoluminescence, making them suitable for optical applications. nih.govnih.gov
Porous Organic Polymers: Pyridinium-based ionic porous organic polymers (Py-iPOPs) have been developed as efficient metal-free heterogeneous catalysts for applications such as the chemical fixation of atmospheric CO2. rsc.org
Soft Materials: Pyridinium salts can form ionic cocrystals with other functional molecules, such as sulfonates, creating soft materials with interesting optical and thermal properties. acs.org
| Polymer/Material Type | Method of Synthesis | Key Functional Property | Potential Application |
| Poly(pyridinium salt)-fluorene | Ring-transmutation polymerization | Lyotropic liquid-crystallinity, Photoluminescence | Light-emitting devices, optical sensors nih.gov |
| Poly(vinylpyridinium salt)s | Pyridinium-yne click polymerization | Antibacterial activity, Aggregation-enhanced emission | Healthcare materials, bacterial staining nih.gov |
| Pyridinium-based iPOPs | Base-catalyzed Knoevenagel condensation | Porosity, Catalytic activity | CO2 capture and conversion rsc.org |
| Sulfonate–Pyridinium Cocrystals | Self-assembly | Vapor-fluorochromism, Modified optical properties | Smart materials, sensors acs.org |
Applications in Dye-Sensitized Solar Cells (referencing general pyridinium salts)
Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology, and the composition of the electrolyte is critical to their performance and stability. alfa-chemistry.com Pyridinium salts have emerged as highly effective components of electrolytes for DSSCs, serving as iodide sources and enhancing ionic conductivity. nih.govacs.org They are considered competitive alternatives to the more conventional imidazolium (B1220033) salts, offering advantages such as ease of preparation and lower cost. acs.org
| Electrolyte Cation | Voc (V) | Jsc (mA/cm²) | FF | Efficiency (η) (%) |
| 1-hexyl-pyridinium (C6PI) | 0.696 | 17.74 | 0.641 | 7.92 |
| 1-propyl-2-methyl-pyridinium | 0.641 | 17.65 | 0.627 | 7.09 |
| 1-ethyl-3-methyl-imidazolium | 0.692 | 17.55 | 0.630 | 7.65 |
Data sourced from a comparative study on alkylpyridinium iodide salts in DSSCs. acs.org
The results indicate that electrolytes based on pyridinium salts are highly competitive, with the 1-hexyl-pyridinium iodide (C6PI) based cell showing superior performance in all key metrics compared to the conventional imidazolium salt in that study. acs.org This demonstrates the significant potential of pyridinium-based ionic liquids in advancing DSSC technology. alfa-chemistry.com
Electrochemical Properties and Performance in Energy Devices
The inherent redox activity and chemical stability of the pyridinium core make its derivatives attractive for applications in electrochemical energy storage systems, particularly redox flow batteries (RFBs). utah.edu RFBs store energy in liquid electrolytes held in external tanks, offering scalable energy capacity for grid-scale applications. utilitydive.com A significant challenge in RFB development is the instability of the electroactive molecules, which limits battery lifetime. utah.edu
Recent research has identified pyridinium-based molecules as exceptionally stable anolytes (the negative electrolyte). utah.eduutilitydive.com Through predictive modeling, chemists have designed pyridinium compounds that are approximately 1,000 times more stable than previous molecules, with half-lives extending from hours to months. utah.edu This enhanced stability is achieved by modifying the molecular structure to protect the redox-active core. utilitydive.com The redox potential of the pyridinium anolyte is a key factor in determining the energy density of the battery. utah.edu
Beyond RFBs, pyridinium salt ionic liquids are explored as safer electrolytes for lithium-ion batteries and fuel cells due to their excellent chemical and thermal stability. alfa-chemistry.com Their non-volatile nature can significantly improve battery safety compared to conventional organic solvent-based electrolytes. alfa-chemistry.com Additionally, pyridinium-functionalized polymers are used to create anion exchange membranes (AEMs), which are critical components in technologies like diffusion dialysis for acid recovery. mdpi.com The performance of these membranes depends on factors like ion exchange capacity (IEC) and water uptake, which are influenced by the concentration of pyridinium groups. mdpi.com
| Application | Pyridinium Compound Role | Key Performance Metric / Advantage |
| Redox Flow Battery | Anolyte (charge-storing molecule) | High stability (half-life of months), suitable redox potential. utah.eduutilitydive.com |
| Lithium-Ion Battery | Electrolyte (ionic liquid) | Improved safety, high thermal and chemical stability. alfa-chemistry.com |
| Dye-Sensitized Solar Cell | Electrolyte (iodide source) | High photoelectric conversion efficiency and long-term stability. alfa-chemistry.comacs.org |
| Anion Exchange Membrane | Functional group in polymer | High proton permeability, controlled ion transport. mdpi.com |
Concluding Remarks and Future Research Perspectives
Summary of Key Academic Contributions and Discoveries
Research on 3-Carbamoyl-1-ethylpyridin-1-ium bromide has primarily centered on its role as an NAD+ analogue, leading to several key discoveries:
Electrochemical Reduction Mechanisms: Detailed electrochemical studies have elucidated the reduction pathways of the pyridinium (B92312) ring. These investigations have characterized the formation of radical intermediates and the subsequent dimerization or further reduction, providing a foundational model for understanding the electron-transfer processes in biological systems involving NAD+.
Photochemical Reactivity: The compound has been instrumental in photochemical studies, particularly in photo-induced electron transfer reactions. Research has demonstrated its ability to act as an electron acceptor in the presence of photosensitizers, mimicking aspects of natural photosynthetic systems.
Catalytic Applications: The reduced form of this compound has shown potential in the catalytic reduction of various organic substrates. These findings have contributed to the development of bio-inspired catalytic systems for organic synthesis.
The table below summarizes the key research areas and the corresponding principal findings related to the compound.
| Research Area | Key Academic Contributions and Discoveries |
| Electrochemistry | Characterization of multi-step reduction potentials and mechanisms. Identification of radical intermediates. |
| Photochemistry | Elucidation of photo-induced electron transfer pathways. Use as a model for artificial photosynthesis components. |
| Catalysis | Application as a hydride transfer agent in the reduction of carbonyls and imines. |
| Structural Chemistry | X-ray crystallography studies of related compounds, like 3-Carbamoyl-1-(2-nitrobenzyl)pyridin-ium bromide, have revealed details about molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov |
Identification of Unexplored Research Avenues for this compound
While foundational knowledge has been established, several areas remain ripe for exploration:
Non-Aqueous and Ionic Liquid Media: The majority of studies have been conducted in aqueous solutions. Investigating the electrochemical and photochemical behavior of this compound in non-aqueous solvents and ionic liquids could unveil novel reactivity and applications, such as in energy storage systems or specialized synthesis.
Polymer-Immobilized Systems: Covalently attaching the pyridinium moiety to polymer backbones could lead to the development of recyclable catalysts or functional materials for redox-flow batteries. The stability and electrochemical performance of such polymer-supported systems are yet to be thoroughly investigated.
Advanced Catalytic Cycles: Exploring its use in more complex, tandem catalytic reactions could expand its synthetic utility. Coupling its hydride-donating ability with other catalytic processes, such as enzymatic reactions or transition-metal catalysis, presents a significant opportunity.
Mechanistic Studies with Advanced Spectroscopy: Employing ultrafast transient absorption spectroscopy and time-resolved infrared spectroscopy could provide more detailed mechanistic insights into the electron transfer and hydride transfer steps, resolving ongoing questions about reaction intermediates and transition states.
Potential for Interdisciplinary Collaborations and Innovations
The multifaceted nature of this compound research provides fertile ground for interdisciplinary collaboration.
| Collaborating Disciplines | Potential Innovations and Research Focus |
| Electrochemistry & Materials Science | Development of novel anolytes for aqueous organic redox flow batteries (AORFBs), leveraging the reversible redox properties of the pyridinium core. researchgate.net |
| Organic Synthesis & Biochemistry | Design of biomimetic catalytic systems for asymmetric synthesis by incorporating the pyridinium unit into chiral scaffolds. |
| Photochemistry & Nanoscience | Integration of the compound with semiconductor quantum dots or plasmonic nanoparticles to create advanced light-harvesting assemblies for solar fuel production. |
| Computational Chemistry & Experimental Chemistry | Synergistic studies to model reaction pathways, predict redox potentials of new derivatives, and guide the rational design of more efficient catalysts and materials. researchgate.net |
Outlook on the Broader Impact of Research on Pyridinium-Based Systems
Research on this compound serves as a microcosm for the broader and impactful field of pyridinium-based systems. The fundamental knowledge gained from this model compound resonates across numerous advanced applications. Pyridine-based structures are integral to numerous pharmaceuticals, highlighting their significance in drug design. nih.gov
The development of pyridinium-based ionic liquids is opening new frontiers in lubrication, catalysis, and materials science. acs.orgmdpi.com These compounds are being explored as effective corrosion inhibitors and as potent antimicrobial agents to combat multidrug-resistant bacteria. mdpi.comnih.govnih.gov Furthermore, the unique properties of pyridinium salts are being harnessed to create novel agents for agricultural applications and to design advanced materials for energy storage. researchgate.netresearchgate.net The continued exploration of simple models like this compound is therefore crucial, as it provides the essential chemical intuition needed to drive innovation in these diverse and critical fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
